2-Bromo-4-(methoxymethoxy)-1-methyl-benzene
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Overview
Description
2-Bromo-4-(methoxymethoxy)-1-methyl-benzene is an organic compound with the molecular formula C9H11BrO3. It is a derivative of benzene, featuring a bromine atom, a methoxymethoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene typically involves the bromination of 4-(methoxymethoxy)-1-methyl-benzene. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxymethoxylation: Introduction of the methoxymethoxy group.
Methylation: Introduction of the methyl group.
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(methoxymethoxy)-1-methyl-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include aldehydes or acids.
Reduction: The major product is the hydrogenated benzene derivative.
Scientific Research Applications
2-Bromo-4-(methoxymethoxy)-1-methyl-benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure.
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methoxymethoxy)-1-methyl-benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo nucleophilic attacks. The methyl group influences the electron density of the benzene ring, affecting the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a methoxymethoxy group.
2-Bromo-4-methylphenol: Similar structure but with a hydroxyl group instead of a methoxymethoxy group.
Uniqueness
2-Bromo-4-(methoxymethoxy)-1-methyl-benzene is unique due to the presence of the methoxymethoxy group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific synthetic applications where such functionality is required .
Properties
IUPAC Name |
2-bromo-4-(methoxymethoxy)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-3-4-8(5-9(7)10)12-6-11-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUKHLZDZKLPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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